

Spectroscopic Analysis of Ethyl 5-bromo-2-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-bromo-2-methylnicotinate*

Cat. No.: *B148818*

[Get Quote](#)

Introduction

Ethyl 5-bromo-2-methylnicotinate, with the CAS number 129477-21-0, is a substituted pyridine derivative.[1][2] As a functionalized heterocyclic compound, it holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 5-bromo-2-methylnicotinate**. These predictions are based on established principles of spectroscopic interpretation and correlation with data from structurally similar compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.35	d	1H	H-6
8.15	d	1H	H-4
4.35	q	2H	-OCH ₂ CH ₃
2.70	s	3H	-CH ₃
1.38	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
165.5	C=O
158.0	C-2
152.0	C-6
141.0	C-4
129.0	C-3
118.0	C-5
61.5	-OCH ₂ CH ₃
24.0	-CH ₃
14.0	-OCH ₂ CH ₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1725-1705	Strong	C=O stretch (ester)
1600-1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
1300-1000	Strong	C-O stretch (ester)
~1050	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
243/245	High	[M] ⁺ (Molecular ion, bromine isotopes)
214/216	Medium	[M - C ₂ H ₅] ⁺
198/200	Medium	[M - OCH ₂ CH ₃] ⁺
170/172	Medium	[M - COOC ₂ H ₅] ⁺
118	High	[M - Br - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Ethyl 5-bromo-2-methylnicotinate**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Ethyl 5-bromo-2-methylnicotinate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 500 MHz NMR spectrometer.
 - Tune and shim the probe to the deuterium frequency of CDCl_3 to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate all signals.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Process the FID with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Ethyl 5-bromo-2-methylnicotinate**.

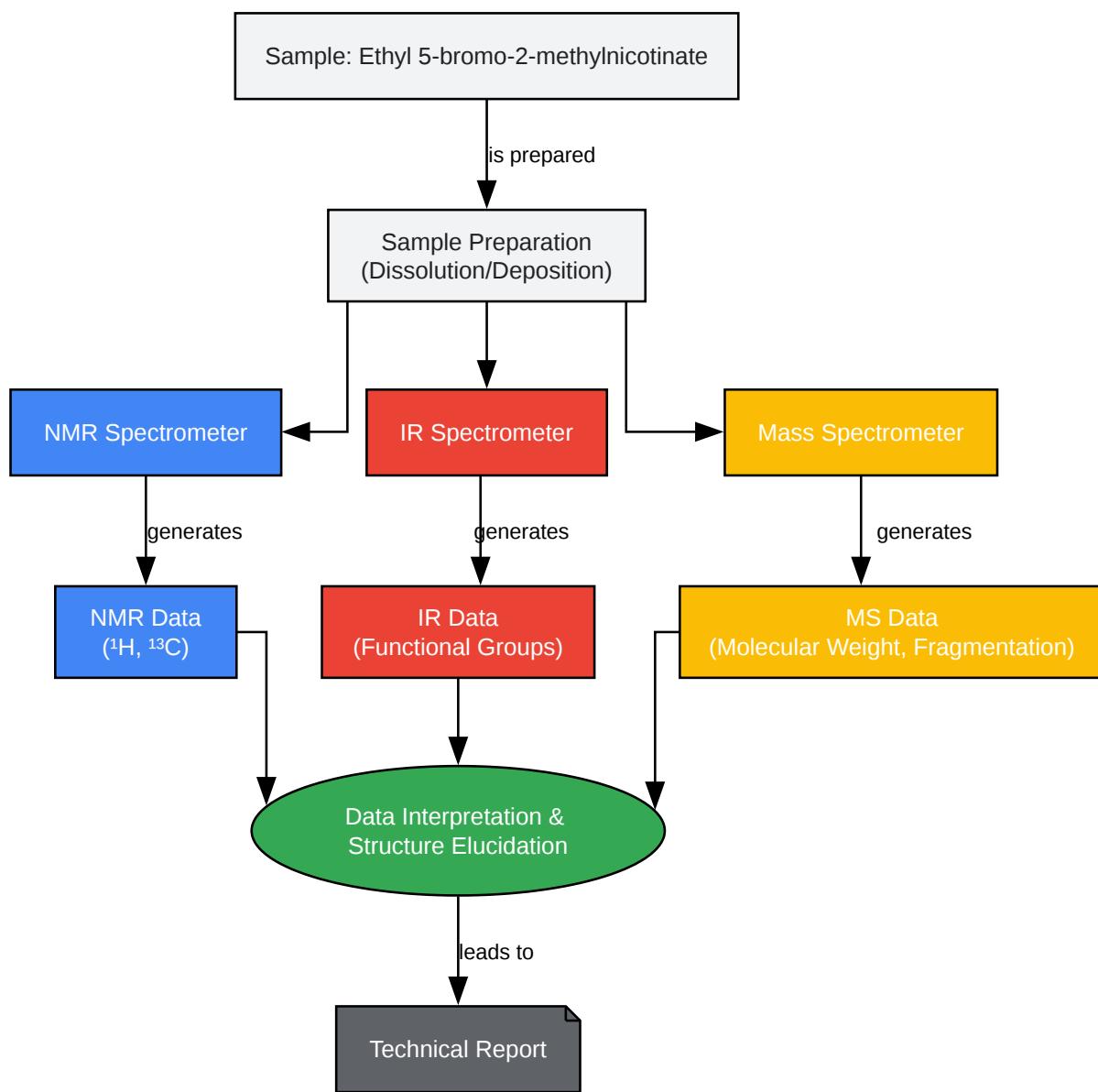
Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small, solid sample of **Ethyl 5-bromo-2-methylnicotinate** directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:

- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Ethyl 5-bromo-2-methylnicotinate**.


Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - For direct insertion, the sample is heated to ensure vaporization.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis:
 - The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The ions are separated based on their mass-to-charge ratio (m/z).

- Detection:
 - An electron multiplier detector records the abundance of each ion.
- Data Analysis:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak ($[M]^+$), which should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio).
 - Analyze the major fragment ions to deduce the structure.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 5-bromo-2-methylnicotinate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of **Ethyl 5-bromo-2-methylnicotinate** and provided detailed, generalized protocols for their experimental determination. While experimental data for this specific compound is not readily available in the public domain, the information presented here serves as a robust framework for researchers and scientists engaged in its synthesis, characterization, or application in drug development.

and other scientific endeavors. The combination of NMR, IR, and MS provides a comprehensive analytical toolkit for confirming the identity and purity of this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 5-bromo-2-methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148818#ethyl-5-bromo-2-methylnicotinate-spectroscopic-analysis-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com